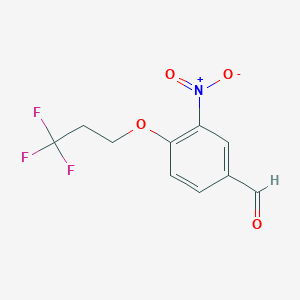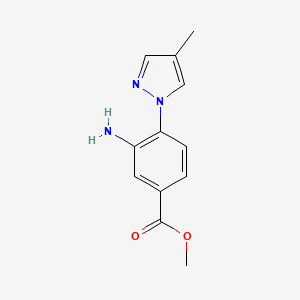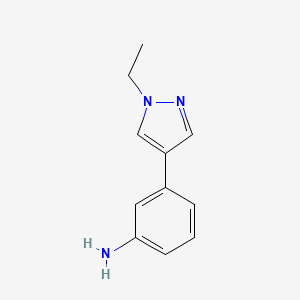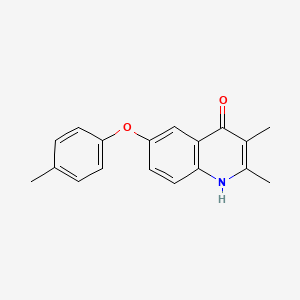
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Overview
Description
“2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar pyrazole-bearing compounds are known for their diverse pharmacological effects .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 204.2 . It is a powder stored at room temperature .Scientific Research Applications
Antimicrobial Activity
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has been utilized in synthesizing compounds with significant antimicrobial properties. A study by Mistry, Desai, and Desai (2016) synthesized derivatives such as 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one. These compounds exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Synthesis and Chemical Reactions
The compound has been involved in chemical reactions leading to novel structures. For example, Chen and Sorensen (2018) described the use of similar compounds in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, demonstrating the versatility of such chemicals in organic synthesis (Chen & Sorensen, 2018).
Anticancer Activity
In the field of cancer research, the compound has been used to create derivatives with potential anticancer activity. For instance, El-Zahar et al. (2011) synthesized (benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl) pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde, which underwent different cyclocondensation reactions. These derivatives showed promise in inhibiting thymidylate synthase, a target in cancer treatment (El-Zahar et al., 2011).
Pyrazoline Derivatives Synthesis
The compound has been used in the synthesis of pyrazoline derivatives. Shashiprabha et al. (2019) described synthesizing novel chalcones and pyrazolines using 4-fluoro-3-phenoxy benzaldehyde, showcasing the compound's role in creating diverse chemical entities (Shashiprabha et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target glucose transporters and enzymes involved in biochemical pathways .
Mode of Action
For instance, compounds that inhibit glucose transporters prevent glucose uptake by cells, affecting their energy production .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s physical and chemical properties such as boiling point and density can influence its bioavailability.
Result of Action
Similar compounds have shown to inhibit glucose uptake by cells , which can lead to changes in cellular metabolism and energy production.
Properties
IUPAC Name |
2-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKSFQWPPNSCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1453632.png)
![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)



![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)


![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)


![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
